N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide - 957501-98-3

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Catalog Number: EVT-1425463
CAS Number: 957501-98-3
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

    Compound Description: This series of compounds was designed and synthesized as tubulin polymerization inhibitors, inspired by the inhibitory effects of CA-4 analogues and indoles. These compounds share structural similarities with known antiproliferative agents and were evaluated for their activity against HeLa, MCF-7, and HT-29 cancer cell lines. []

    Relevance: While not directly containing the same core structure as N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this group of compounds highlights the relevance of incorporating a pyrazole moiety within similar frameworks to target tubulin polymerization, a crucial process for cell division and proliferation. [] Both the related compounds and the target compound contain a pyrazole group.

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide

    Compound Description: This compound, exhibiting herbicidal and fungicidal activities, is structurally characterized by a propanamide chain attached to a pyrazole ring. The crystal structure reveals a one-dimensional chain formation through intramolecular hydrogen bonding and π-π stacking interactions between these chains. []

    Relevance: This compound shares the propanamide chain and the pyrazole ring with N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. Understanding the structural features and interactions of this related compound can provide insights into potential bioactivity trends within this chemical class. []

N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines

    Compound Description: Synthesized from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole, this series displays promising platelet antiaggregating activity, even surpassing that of acetylsalicylic acid in some instances. Additionally, they exhibited moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in rats and mice. []

    Relevance: This series emphasizes the biological significance of the 3-(pyrazol-1-yl)propanamide scaffold, also present in N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. The presence of various substituents on the pyrazole and propanamide nitrogen provides valuable structure-activity relationship (SAR) data, crucial for optimizing target specificity and pharmacological properties. [] Both the related compounds and the target compound contain a 3-(pyrazol-1-yl)propanamide scaffold.

N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

    Compound Description: These compounds, originating from 4-acetoxy-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole, demonstrated platelet antiaggregating activity, along with hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory properties in animal models. []

    Relevance: Although structurally differing from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide by possessing an ethanamine linker instead of propanamide, this series underscores the potential of exploring variations in the linker length and functionality while retaining the pyrazole core for modulating biological activities. [] Both the related compounds and the target compound contain a pyrazole core.

    Compound Description: These compounds were synthesized as intermediates in the development of novel 1,3,4-oxadiazoles. Compound 6d exhibited potent antimicrobial activity. []

    Relevance: While these compounds are hydrazones and differ from the structure of N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, they exemplify the use of a 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole moiety for exploring antimicrobial activity. [] Both the related compounds and the target compound contain a 1H-pyrazole moiety.

    Compound Description: Synthesized from the corresponding hydrazone derivatives, these 1,3,4-oxadiazoles were evaluated for their antimicrobial and antioxidant activities. Compounds 7e and 7f, in particular, displayed strong antioxidant activity. []

    Relevance: This series highlights the application of incorporating a 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl group into the 1,3,4-oxadiazole scaffold for developing new antimicrobial and antioxidant agents. [] Both the related compounds and the target compound contain a 1-phenyl-1H-pyrazole moiety.

Bis[2-(pyridin-2'-yl)phenyl]mercury

    Compound Description: This organomercury compound, synthesized from 2-phenylpyridine, showcases a distorted square planar stereochemistry around the mercury atom. The structure reveals strong linear coordination with carbon atoms and weaker interactions with nitrogen atoms, forming a centrosymmetric molecule. []

    Relevance: Although not directly related to N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this compound exemplifies the coordination chemistry and structural characteristics of organometallic compounds containing a pyridine ring, which could be valuable when considering potential metal-binding properties of the target compound. []

2-(3',4',5'-trimethylpyrazol-1'-yl)phenylmercuric chloride

    Compound Description: Prepared by mercuration of 3,4,5-trimethyl-1-phenylpyrazole, this compound demonstrates the feasibility of introducing a mercury substituent onto a phenyl ring attached to a trimethylpyrazole unit. []

    Relevance: This compound emphasizes the reactivity of the phenyl ring adjacent to the pyrazole moiety, a structural feature also found in N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. This reactivity could be explored for further derivatization or for studying potential metal-binding properties. [] Both the related compounds and the target compound contain a pyrazole moiety.

Bis[2-(pyrazol-1'-yl)phenyl]mercury

    Compound Description: Synthesized via an exchange Grignard reaction, this compound reveals a distinct upfield shift in its 199Hg NMR spectrum compared to other related mercurials. This anomaly suggests a weaker intramolecular coordination of the nitrogen atom in the pyrazole ring with the mercury atom. []

    Relevance: This compound, containing a bis[2-(pyrazol-1-yl)phenyl] moiety, provides insights into the influence of substituents and their position on the pyrazole ring on the electronic environment and coordination behavior, which might be applicable to understanding the properties of N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. []

Dichloro[3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamidezinc(II)

    Compound Description: This zinc(II) complex incorporates a 3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamide ligand, showcasing the bridging and chelating capabilities of this ligand system. The crystal structure reveals a distorted tetrahedral coordination geometry around the zinc ion and a three-dimensional supermolecular network stabilized by intermolecular hydrogen bonding and π-π stacking interactions. []

    Relevance: Despite the difference in the metal ion and the presence of a pyridine ring, this compound highlights the coordination ability of the 3-(pyrazol-1-yl)propanamide framework, present in N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. Understanding the coordination behavior of this related compound can offer valuable insights into potential metal binding interactions of the target compound with biological targets. [] Both the related compounds and the target compound contain a 3-(pyrazol-1-yl)propanamide framework.

    Compound Description: This series of ionic tin(IV) complexes, synthesized using various tris(pyrazol-1-yl)methane ligands, demonstrates the influence of substituents on the ligand and the tin center on the complex formation and stability. Characterization in solid and solution states provides insights into their structural and electronic properties. []

    Relevance: This series, although structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, highlights the versatility of pyrazole-based ligands in coordinating with metal centers. This information can be valuable when considering potential metal-binding interactions of the target compound, particularly in biological systems where metal ions play crucial roles. [] Both the related compounds and the target compound contain a pyrazole moiety.

3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236)

    Compound Description: This atypical antipsychotic agent undergoes extensive metabolism in rats, primarily through thiazolidinone ring cleavage, sulfide oxidation, and N-dealkylation. The major circulating metabolite is N-acetyl-N-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2-methyl-propanamide. []

    Relevance: While structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, the metabolic pathways and clearance mechanisms of HP236 offer valuable insights for understanding the potential metabolic fate of the target compound. This knowledge can aid in predicting potential drug-drug interactions and assessing the overall pharmacokinetic profile. []

2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

    Compound Description: This cadmium complex, incorporating a tridentate nitrogen ligand derived from benzimidazole, pyridine, and pyrazole moieties, exhibits a distorted trigonal bipyramidal geometry around the cadmium atom. The crystal structure reveals variations in Cd-N bond lengths due to ligand rigidity and the presence of intermolecular hydrogen bonding. []

    Relevance: Although structurally different from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this compound illustrates the coordination behavior of a multidentate ligand containing a pyrazole ring. Such information can be valuable when considering potential metal-binding properties and interactions of the target compound, particularly in biological contexts. [] Both the related compounds and the target compound contain a pyrazole ring.

2-((1,3-dimethyl-1H-pyrazol-5-yl)(methyl)carbamoyl)benzendiazonium hydrogen sulfate (10)

    Compound Description: This compound, upon reaction with copper sulfate and sodium chloride in the presence of ascorbic acid, undergoes a non-classical transformation instead of the expected Sandmeyer or Pschorr reactions. This unique reactivity highlights the influence of the pyrazole moiety on the reaction pathway. []

    Relevance: While structurally different from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, the reactivity of this compound emphasizes the potential for unexpected chemical transformations when a pyrazole ring is present within a molecule. Understanding such reactivity patterns is crucial for designing synthetic routes and predicting potential side reactions or metabolic transformations. [] Both the related compounds and the target compound contain a pyrazole ring.

1,3-dimethylisochromeno[4,3-c]pyrazol-5(1H)-one (24)

    Compound Description: Synthesized by heating a specific spiro-pyrazole derivative, this compound represents a potential benzodiazepine receptor ligand, showcasing the pharmacological relevance of incorporating a pyrazole moiety within a larger heterocyclic framework. []

    Relevance: This compound, incorporating a pyrazole ring within a fused ring system, highlights the potential for designing and synthesizing diverse heterocyclic compounds with potential biological activity starting from simpler pyrazole-containing building blocks like N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. [] Both the related compounds and the target compound contain a pyrazole ring.

3-(4-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl)acetylacetone (1)

    Compound Description: This ligand combines a hard O,O′-chelating acetylacetone donor with a softer pyrazole N donor, bridged by a phenylene spacer, making it suitable for coordinating with various metal ions. []

    Relevance: Although structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this compound showcases the coordination versatility of a trimethylpyrazole moiety linked to a phenyl ring. This information can be helpful in understanding potential metal binding interactions of the target compound in biological systems. [] Both the related compounds and the target compound contain a pyrazole moiety.

    Compound Description: These compounds, identified in the red algae (Eucheuma denticulatum) extract using LCMS-MS, represent a diverse array of chemical structures, reflecting the complex composition of natural product extracts. []

    Relevance: While structurally diverse from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this collection of compounds highlights the vast structural diversity found in natural products. This emphasizes the importance of exploring a wide range of chemical structures, including those inspired by natural products, when searching for new bioactive molecules. []

Chitosan oligosaccharide (COS)

    Compound Description: Derived from chitosan, this oligosaccharide, composed of β-(1→4)-linked D-glucosamine units, exhibits various bioactivities and is explored for applications in controlled-release pesticide, growth regulator, and fertilizer formulations. []

    Relevance: Although structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, COS highlights the use of naturally derived polymers and oligomers for developing biodegradable and environmentally friendly materials. This knowledge can be valuable when considering the design and synthesis of new pyrazole-containing compounds with improved biocompatibility and environmental profiles. []

N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide (22)

    Compound Description: This potent ILK inhibitor shows promising antiproliferative activity against prostate and breast cancer cell lines without affecting normal epithelial cells. Mechanistic studies revealed its ability to dephosphorylate Akt at Ser-473 and other ILK targets, suppress YB-1 expression, and induce autophagy and apoptosis. [, ]

    Relevance: This compound emphasizes the significance of the pyrazole moiety in designing potent and selective kinase inhibitors for cancer therapy. While structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, its success as an anticancer agent highlights the potential of exploring similar pyrazole-containing scaffolds for developing new therapeutics. [, ] Both the related compounds and the target compound contain a pyrazole moiety.

(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (PHA-533533, 13)

    Compound Description: This optimized CDK2/cyclin A inhibitor exhibits improved solubility and reduced plasma protein binding compared to its lead compound, PNU-292137. It demonstrates potent in vitro and in vivo antitumor activity, inhibiting tumor cell proliferation and significantly reducing tumor growth. []

    Relevance: This compound emphasizes the therapeutic potential of pyrazole-based compounds as anticancer agents, specifically as CDK inhibitors. While structurally different from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, its success in preclinical studies highlights the importance of optimizing physicochemical properties and exploring various pyrazole derivatives for developing effective cancer therapeutics. [] Both the related compounds and the target compound contain a pyrazole moiety.

    Compound Description: Identified as a Smoothened receptor (Smo) antagonist, SANT-1 exhibits a binding profile consistent with allosteric modulation. It fully inhibits agonist-induced Hh pathway activation, suggesting its potential as a therapeutic agent for cancers associated with aberrant Hh signaling. []

    Relevance: While structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, SANT-1 highlights the significance of the pyrazole moiety in designing antagonists for G protein-coupled receptors (GPCRs) like Smo. Its mechanism of action and therapeutic potential underscore the importance of exploring diverse pyrazole derivatives for targeting GPCRs involved in various diseases. [] Both the related compounds and the target compound contain a pyrazole moiety.

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)-benzamide (SANT-2)

    Compound Description: Similar to SANT-1, SANT-2 acts as a Smo antagonist with a binding profile suggesting allosteric modulation. It effectively inhibits Hh pathway activation, further supporting the potential of pyrazole-containing compounds as therapeutic agents for Hh signaling-related diseases. []

    Relevance: Though structurally different from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, SANT-2 reinforces the significance of exploring pyrazole derivatives as Smo antagonists and highlights the structural diversity possible within this class of compounds while maintaining their activity against Hh signaling. [] Both the related compounds and the target compound contain a pyrazole moiety.

4-(3ꞌ-(4″-hydroxyphenyl)-1ꞌ-phenyl-1ꞌH-pyrazol-4ꞌ-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (5a-g) and related 1,4-dihydropyridines

    Compound Description: This group of novel 4-pyrazolyl-1,4-dihydropyridines was synthesized and characterized for their potential antihypertensive activity, building upon the known therapeutic importance of the 1,4-DHP class. []

    Relevance: While not structurally identical to N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this series highlights the continued relevance of incorporating a pyrazole moiety within different pharmacophores, such as the 1,4-DHP scaffold, for developing new antihypertensive agents. This underscores the importance of exploring diverse chemical space around the pyrazole core for novel therapeutic applications. [] Both the related compounds and the target compound contain a pyrazole moiety.

    Compound Description: GC-MS analysis of the ethanolic root extract of Plumbago zeylanica revealed a variety of phytochemical components, including phenolics, fatty acids, and their methyl esters, highlighting the diverse chemical constituents found in this plant traditionally used for medicinal purposes. []

    Relevance: Although structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this diverse collection of phytochemicals underscores the importance of investigating natural product extracts as sources of inspiration for developing new drugs and bioactive compounds. []

    Compound Description: These compounds, containing a pyrazole core with various substituents, are described as components of synergistic pesticidal compositions. They target Homoptera pests and exhibit enhanced efficacy when combined with other insecticidal agents. []

    Relevance: Despite structural differences from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, these compounds highlight the application of pyrazole derivatives in developing pesticides. Their use in synergistic combinations emphasizes the potential for enhancing pesticidal activity and broadening the spectrum of targeted pests. [] Both the related compounds and the target compound contain a pyrazole core.

    Compound Description: Two series of quinoxaline derivatives containing either a pyrazol or a propenone substituent were synthesized and evaluated for their antiparasitic activity against Leishmania peruviana and Trypanosoma cruzi. Some compounds exhibited promising activity, inhibiting parasite growth while showing low toxicity against mammalian cells. []

    Relevance: While these quinoxaline derivatives differ structurally from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, they highlight the application of incorporating a pyrazole moiety within different heterocyclic frameworks for developing antiparasitic agents. This emphasizes the importance of exploring diverse chemical space around the pyrazole core for novel therapeutic applications. [] Both the related compounds and the target compound contain a pyrazole moiety.

    Compound Description: This group of compounds, characterized by a pyrimidine core with diverse substituents, exhibits inhibitory activity against myristate binding to BCR-ABL. Their potential as anticancer agents stems from their ability to disrupt BCR-ABL signaling, a key driver of chronic myeloid leukemia. []

    Relevance: While not structurally identical to N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this series emphasizes the significance of incorporating a pyrazole moiety within various heterocyclic frameworks, like pyrimidines, to develop novel therapeutics. Their activity against BCR-ABL further highlights the potential of exploring different pyrazole-containing scaffolds for targeting protein-protein interactions and specific kinases involved in disease pathways. [] Both the related compounds and the target compound contain a pyrazole moiety.

    Compound Description: This invention describes the preparation and pharmaceutical compositions of nitrate salts of various hypotensive agents, including well-known drugs like propranolol, timolol, atenolol, sildenafil, hydralazine, and others. The nitrate salts aim to improve the physicochemical properties and enhance the therapeutic potential of these drugs. []

    Relevance: Although not directly related to the structure of N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this invention highlights the importance of exploring different salt forms of drug molecules to improve their pharmaceutical properties, such as solubility, stability, and bioavailability. This knowledge can be applied to the target compound to potentially enhance its therapeutic potential. []

    Compound Description: These compounds are herbicides with different modes of action. Flufenacet inhibits the synthesis of very long chain fatty acids, while flupyrsulfuron-methyl-sodium inhibits the enzyme acetolactate synthase, both essential for plant growth. []

    Relevance: While structurally dissimilar to N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, these herbicides highlight the application of diverse chemical structures for agricultural purposes. Understanding their modes of action and potential environmental impact can provide valuable insights when designing new bioactive compounds, including pyrazole derivatives, for agricultural applications. []

    Compound Description: Identified through a large-scale chemical screen, these compounds activate GPR17, a G protein-coupled receptor highly expressed in the liver and kidney. Their discovery opens avenues for investigating the physiological functions of GPR17 in these organs. []

    Relevance: Though structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, the identification of these GPR17 activators emphasizes the importance of exploring diverse chemical structures, including those containing a pyrazole moiety, as potential tools for studying GPCR function and developing new therapeutics. [] Both the related compounds and the target compound contain a pyrazole moiety.

    Compound Description: This compound is a selective ILK inhibitor. It was found to inhibit different platelet functions such as platelet aggregation, fibrinogen binding and alpha granule secretion. It also impaires thrombin mediated kindlin-3 - β3 co-clustering over time and thrombin or CRP-XL stimulated integrin β3, Src, and Syk downstream signalling at late time points. []

    Relevance: This compound emphasizes the significance of the pyrazole moiety in designing potent and selective kinase inhibitors for cancer therapy. While structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, its success as an anticancer agent highlights the potential of exploring similar pyrazole-containing scaffolds for developing new therapeutics. [] Both the related compounds and the target compound contain a pyrazole moiety.

N-[(3R,4R)-4-fluoro-1-{6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-(propan-2-yl)-9H-purin-2-yl}pyrrolidin-3-yl]propanamide

    Compound Description: This compound is a covalent inhibitor of the epidermal growth factor receptor (EGFR) kinase domain. It binds to the mutant EGFR kinase domain (L858R, T790M, V948R). []

    Relevance: This compound emphasizes the significance of the pyrazole moiety in designing potent and selective kinase inhibitors for cancer therapy. While structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, its success as an anticancer agent highlights the potential of exploring similar pyrazole-containing scaffolds for developing new therapeutics. [] Both the related compounds and the target compound contain a pyrazole moiety.

(2S)-2-hydroxy-N-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]propanamide

    Compound Description: This compound is a small molecule inhibitor of Factor VIIa, a key enzyme in the coagulation cascade. It binds to the active site of Factor VIIa and prevents it from activating Factor X, thereby inhibiting the coagulation cascade. []

    Relevance: This compound emphasizes the significance of the pyrazole moiety in designing potent and selective enzyme inhibitors. While structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, its success as an anticoagulant agent highlights the potential of exploring similar pyrazole-containing scaffolds for developing new therapeutics. [] Both the related compounds and the target compound contain a pyrazole moiety.

    Compound Description: These compounds are examples of nonclassical Pschorr and Sandmeyer reactions in the pyrazole series. These reactions are important for the synthesis of complex heterocyclic compounds. []

    Relevance: These compounds emphasize the significance of the pyrazole moiety in organic synthesis. While structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, their synthesis highlights the potential of exploring similar pyrazole-containing scaffolds for developing new synthetic methods. [] Both the related compounds and the target compound contain a pyrazole moiety.

8-ethoxycarbonyl-4-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine (9) and related 6-quinoxalinylpyrazolo[5,1-c][1,2,4]triazines

    Compound Description: This group of novel 6-quinoxalinylpyrazolo[5,1-c][1,2,4]triazines was synthesized and characterized, demonstrating a new method for constructing this specific heterocyclic system. []

    Relevance: While not structurally identical to N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this series showcases the versatility of incorporating a pyrazole moiety within complex heterocyclic frameworks. This highlights the potential for designing and synthesizing diverse pyrazole-containing compounds with potentially valuable biological or material properties. [] Both the related compounds and the target compound contain a pyrazole moiety.

4-(4-{acetyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide and related apoptosis-inducing agents

    Compound Description: This compound, along with its related analogues, represents a class of apoptosis-inducing agents with potential applications in treating cancer and immune diseases. Their mechanism of action involves triggering programmed cell death, making them promising candidates for further development as anticancer and immunosuppressive therapeutics. []

    Relevance: While structurally distinct from N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, this compound highlights the importance of exploring diverse chemical scaffolds, including those containing a pyrazole moiety, for developing novel therapeutics targeting apoptosis pathways. Understanding the structure-activity relationships within this class of compounds can provide valuable insights for designing new drugs with improved efficacy and safety profiles. []

Properties

CAS Number

957501-98-3

Product Name

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

IUPAC Name

N-(4-ethoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide

Molecular Formula

C17H23N3O2

Molecular Weight

301.4g/mol

InChI

InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)10-11-20-14(4)12(2)13(3)19-20/h6-9H,5,10-11H2,1-4H3,(H,18,21)

InChI Key

ASQHVIGLKRDDDU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.